3,6-Anhydro-1-O-hexadecanoylhexitol chemical properties and physical data
3,6-Anhydro-1-O-hexadecanoylhexitol chemical properties and physical data
An In-Depth Technical Guide to 3,6-Anhydro-1-O-hexadecanoylhexitol (Sorbitan Monopalmitate): Properties, Synthesis, and Applications
Introduction and Strategic Importance
3,6-Anhydro-1-O-hexadecanoylhexitol is a monoester formed from a C16 fatty acid (palmitic acid) and an anhydro-derivative of sorbitol, a sugar alcohol. While its systematic name points to a specific chemical structure, it is widely known and utilized in various industries under the common name Sorbitan Monopalmitate.[1][2] This molecule holds significant strategic importance due to its derivation from renewable biomass. The anhydrohexitol core is typically produced via the dehydration of sorbitol, which itself is derived from glucose, a cornerstone of plant-based feedstocks.[3][4] This positions the compound as a key player in the field of green and sustainable chemistry.
For researchers and drug development professionals, 3,6-Anhydro-1-O-hexadecanoylhexitol is not merely an inert ingredient. Its amphiphilic nature—possessing both a hydrophilic anhydrohexitol head and a lipophilic palmitate tail—makes it a highly effective non-ionic surfactant and emulsifier. Beyond its role as a formulation excipient, the underlying anhydrohexitol scaffold is being actively explored as a platform for creating novel bioactive molecules and improving the pharmacokinetic properties of existing drugs.[5][6] Its biocompatibility and low toxicity further enhance its value in pharmaceutical and cosmetic applications.[6]
This guide provides a comprehensive overview of the core chemical and physical properties of 3,6-Anhydro-1-O-hexadecanoylhexitol, details its synthesis and analytical characterization, and explores its multifaceted applications in modern research and development.
Molecular Structure and Identification
The precise structure of the molecule is critical for understanding its function. The dehydration of sorbitol can lead to various isomers, but the 1,4-anhydro (sorbitan) ring is a common resultant structure for this class of compounds.
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Systematic Name: [2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexadecanoate[1]
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Common Names: Sorbitan Monopalmitate, Sorbitan palmitate[1]
Caption: Chemical Structure of 3,6-Anhydro-1-O-hexadecanoylhexitol.
Physicochemical Data
The physical and chemical properties of 3,6-Anhydro-1-O-hexadecanoylhexitol are fundamental to its application in various formulations. The data presented below is compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₂O₆ | [1] |
| Molecular Weight | 402.6 g/mol | [1] |
| Appearance | Light cream to tan beads or hard, waxy solid | [2] |
| CAS Number | 26266-57-9 | [1][2] |
| IUPAC Name | [2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexadecanoate | [1] |
| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in ethanol, methanol, toluene, and other organic solvents when heated. | [2] |
| Acid Value | ≤ 9.0 mg KOH/g | |
| Saponification Value | 139 - 151 mg KOH/g | |
| Hydroxyl Value | 250 - 300 mg KOH/g | |
| HLB Value (Hydrophile-Lipophile Balance) | 6.7 |
Synthesis and Manufacturing Insights
The synthesis of 3,6-Anhydro-1-O-hexadecanoylhexitol is conceptually a two-stage process. The causality behind the choice of synthetic route, particularly for pharmaceutical-grade material, often prioritizes selectivity and mild reaction conditions to minimize byproducts.
Stage 1: Formation of the Anhydrohexitol Core The precursor, sorbitan (1,4-anhydro-D-sorbitol), is produced industrially via the acid-catalyzed dehydration of D-sorbitol.[4] This process involves an intramolecular cyclization that must be carefully controlled to favor the desired five-membered ring structure and prevent the formation of other isomers or degradation products.
Stage 2: Regioselective Esterification Once the anhydrohexitol core is obtained, the palmitoyl chain is attached via esterification. The choice of method is critical for determining the final product's purity and isomeric distribution.
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Expertise & Experience: The Case for Enzymatic Synthesis For high-value applications like drug delivery, achieving a specific, single isomer is paramount. Chemical esterification methods often lack the selectivity to differentiate between the available hydroxyl groups on the sorbitan ring, leading to a mixture of products that require extensive purification. In contrast, enzymatic synthesis using lipases offers exceptional regioselectivity.[7][8] Hydrolases like lipases can operate in reverse in low-water environments, catalyzing the formation of an ester bond at a specific hydroxyl position, thereby yielding a highly pure, targeted monoester.[8][9] This bio-catalytic approach proceeds under mild temperature and pH conditions, preserving the integrity of the molecule.
Caption: General Synthesis Workflow.
Experimental Protocol: Enzymatic Synthesis of Sorbitan Monopalmitate
This protocol is a representative, self-validating system for the lab-scale synthesis using an immobilized lipase.
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Reactant Preparation: Dissolve 1,4-anhydro-D-sorbitol (1 equivalent) and palmitic acid (1.1 equivalents) in a suitable low-water organic solvent (e.g., 2-methyl-2-butanol) in a round-bottom flask. The slight excess of the fatty acid drives the reaction equilibrium towards the product.
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Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture. The amount is typically 5-10% of the total reactant weight. Immobilization prevents the enzyme from dissolving and allows for easy recovery and reuse.
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Reaction Conditions: Heat the mixture to 60-70°C with constant stirring. The reaction progress can be monitored by periodically taking samples and analyzing the consumption of fatty acid via titration (acid value) or by chromatographic methods (TLC, HPLC).
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Enzyme Removal: Once the reaction reaches completion (typically 24-48 hours), cool the mixture and filter to remove the immobilized enzyme.
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Purification: The solvent is removed under reduced pressure. The crude product is then purified to remove unreacted palmitic acid. This can be achieved by neutralization with a weak base or by column chromatography on silica gel.
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Characterization: The final product's identity and purity must be confirmed using standard analytical techniques as described in the following section.
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and consistency of the synthesized compound.
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Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of the final product and quantifying it in formulations.[10] A reversed-phase method is typically employed.
Protocol: HPLC Purity Assay
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System: An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is effective.
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Mobile Phase: A gradient of methanol and water is often used. The higher organic content elutes the more lipophilic compounds.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable organic solvent like methanol.
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Analysis: Inject the sample. The retention time of the main peak corresponding to 3,6-Anhydro-1-O-hexadecanoylhexitol should be compared to a certified reference standard. Purity is calculated based on the relative area of the main peak compared to all other peaks. This method effectively separates the monoester from unreacted starting materials and potential diester byproducts.[11]
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Structural Verification:
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Mass Spectrometry (MS): Confirms the molecular weight (402.6 g/mol ) and provides fragmentation patterns that help elucidate the structure.[1][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the ester linkage and the structure of the anhydrohexitol ring.[3][12]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups. Key signals include a broad hydroxyl (-OH) stretch, alkane (C-H) stretches from the palmitate tail, and a strong ester carbonyl (C=O) stretch.[12]
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Applications in Research and Drug Development
The unique amphiphilic structure of 3,6-Anhydro-1-O-hexadecanoylhexitol makes it a versatile tool for formulation scientists and drug developers.
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Advanced Drug Delivery: As a non-ionic surfactant, it is a critical component in stabilizing emulsions and suspensions. Its ability to form micelles in aqueous solutions allows it to encapsulate and solubilize poorly water-soluble drugs (e.g., BCS Class II APIs), thereby enhancing their bioavailability.[6] It is a key excipient in the development of Self-Microemulsifying Drug Delivery Systems (SMEDDS), which improve the oral absorption of lipophilic drugs.[6]
Caption: Micellar encapsulation of a hydrophobic drug.
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Bioactive Scaffold Development: The isosorbide/anhydrohexitol core is recognized by the FDA as "Generally Recognized As Safe" (GRAS), making it an attractive starting point for new chemical entities.[5] By attaching various active moieties to the hydroxyl groups, researchers can create prodrugs with improved solubility, permeability, and metabolic stability.[5]
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Topical and Dermatological Therapeutics: Related isosorbide diesters have demonstrated significant therapeutic potential. They can synergistically improve the integrity of the epidermal barrier, increase skin hydration, and modulate inflammatory pathways.[13] Clinical studies have shown that formulations containing these esters can reduce symptoms in conditions like atopic dermatitis, offering a promising alternative to traditional corticosteroids.[13]
Conclusion
3,6-Anhydro-1-O-hexadecanoylhexitol, or Sorbitan Monopalmitate, is far more than a simple emulsifier. It represents a confluence of sustainable chemistry, advanced formulation science, and therapeutic innovation. Its bio-derived origin, well-characterized physicochemical properties, and proven utility make it an indispensable tool for researchers. Whether used to enhance the delivery of challenging APIs, as a scaffold for designing next-generation therapeutics, or in advanced dermatological applications, this versatile molecule offers a robust and reliable platform for scientific advancement in the pharmaceutical and life sciences industries.
References
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Lacerda, T. M., et al. (2015). Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry. Retrieved from [Link]
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Krejčová, P., et al. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Polymers. Retrieved from [Link]
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Farris, P. K., et al. (2025). Isosorbide Diesters: Mechanistic Insights and Therapeutic Applications in Skin and Neuroinflammatory Disorders. Journal of Drugs in Dermatology. Retrieved from [Link]
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Ataman Kimya. (n.d.). SORBITAN MONOPALMITATE. Retrieved from [Link]
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Sree, G. P., et al. (2016). A Newer Rp - Hplc Method For The Estimation Of Isosorbide Dinitrate In Tablet Formulation. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
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Lee, S. H., et al. (2020). Biological upgrading of 3,6-anhydro-L-galactose from agarose to a new platform chemical. Green Chemistry. Retrieved from [Link]
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FAO. (n.d.). SORBITAN MONOPALMITATE. Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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